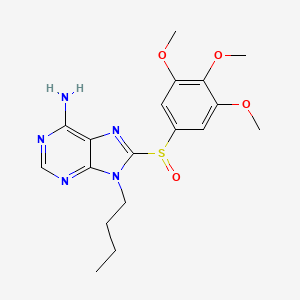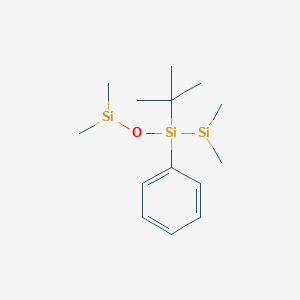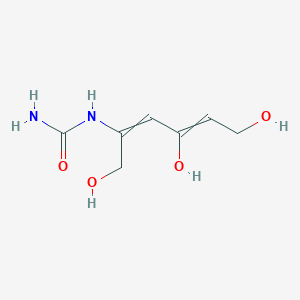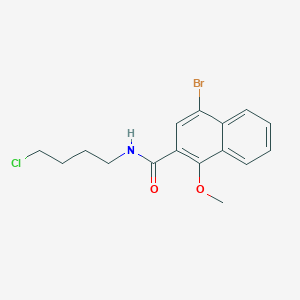![molecular formula C11H22O4Si B14221190 Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane CAS No. 820252-12-8](/img/structure/B14221190.png)
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound features a trimethoxysilane group attached to a bicyclic oxirane ring, making it a valuable agent in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane typically involves the reaction of a suitable precursor with trimethoxysilane. One common method includes the reaction of 3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl alcohol with trimethoxysilane in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the precursor and trimethoxysilane are mixed and reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilane group hydrolyzes to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on surfaces. The oxirane ring can undergo nucleophilic attack, leading to the formation of functionalized derivatives that enhance the properties of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with a different bicyclic ring system.
Trimethoxy[3-(6-oxabicyclo[3.1.0]hex-2-yl)propyl]silane: Another variant with slight structural differences.
Uniqueness
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is unique due to its specific bicyclic oxirane ring, which imparts distinct reactivity and functionalization capabilities compared to other silane compounds. This uniqueness makes it particularly valuable in applications requiring precise surface modifications and enhanced material properties .
Propiedades
Número CAS |
820252-12-8 |
|---|---|
Fórmula molecular |
C11H22O4Si |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
trimethoxy-[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-4-5-9-6-7-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
Clave InChI |
CFPVMOZYGJGLNN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCC1CCC2C1O2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)





![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)


![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)


